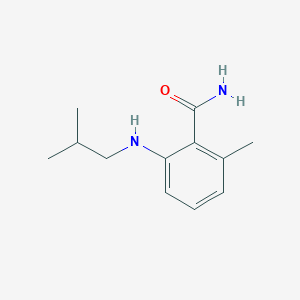
2-Methyl-6-(2-methylpropylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(2-methylpropylamino)benzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G-protein coupled receptor, GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 has been shown to increase insulin secretion and promote the release of incretin hormones, which makes it an attractive target for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
2-Methyl-6-(2-methylpropylamino)benzamide exerts its pharmacological effects by selectively blocking the activation of GPR119 by endogenous ligands and synthetic agonists. GPR119 is a member of the G-protein coupled receptor family, which plays a critical role in the regulation of insulin secretion and glucose metabolism. The activation of GPR119 by agonists has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of GPR119 by endogenous ligands and synthetic agonists in vitro and in vivo. In pancreatic beta cells, this compound has been shown to block the stimulatory effects of GPR119 agonists on insulin secretion. In intestinal L cells, this compound has been shown to block the release of incretin hormones in response to GPR119 agonists. These effects suggest that this compound may have potential therapeutic benefits in the treatment of type 2 diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research is its high selectivity for GPR119. This allows researchers to specifically target the receptor and investigate its role in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other GPR119 antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to non-specific effects on other receptors.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research. One potential direction is the development of more potent and selective GPR119 antagonists for the treatment of type 2 diabetes and obesity. Another potential direction is the investigation of the role of GPR119 in other physiological processes, such as energy metabolism and inflammation. Additionally, the use of this compound in combination with other compounds, such as GLP-1 receptor agonists, may provide a more effective treatment strategy for type 2 diabetes and obesity.
Métodos De Síntesis
The synthesis of 2-Methyl-6-(2-methylpropylamino)benzamide involves several steps, including the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide product, which is subsequently treated with sodium hydride and methyl iodide to introduce the methyl group at the amino nitrogen. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-6-(2-methylpropylamino)benzamide has been extensively studied in various scientific fields, including pharmacology, endocrinology, and neuroscience. In pharmacology, this compound has been used as a tool compound to investigate the role of GPR119 in insulin secretion and glucose homeostasis. In endocrinology, this compound has been used to explore the potential therapeutic benefits of GPR119 agonists in the treatment of type 2 diabetes and obesity. In neuroscience, this compound has been used to study the role of GPR119 in the regulation of food intake and energy balance.
Propiedades
IUPAC Name |
2-methyl-6-(2-methylpropylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-10-6-4-5-9(3)11(10)12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQOQWSPPGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
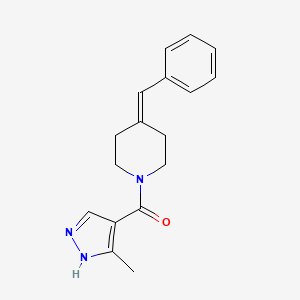


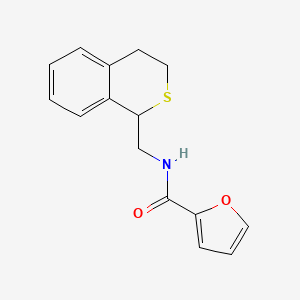




![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
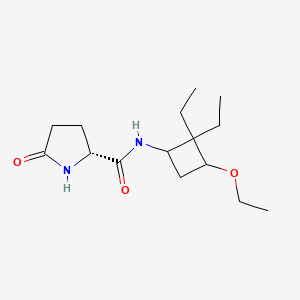
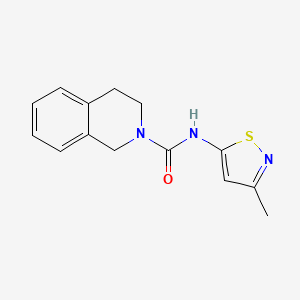
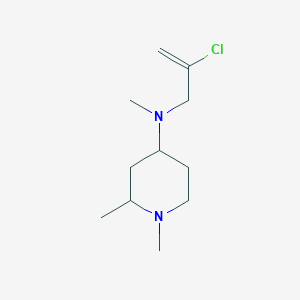

![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
